molecular formula C8H12O2 B8054415 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone

1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone

Cat. No.: B8054415
M. Wt: 140.18 g/mol
InChI Key: LSEVMEMXXQZHMK-UHFFFAOYSA-N
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Description

1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (CAS 2091508-74-4) is a high-purity chemical building block incorporating the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP moiety is a highly sought-after bioisostere in medicinal chemistry, effectively mimicking the para-substituted benzene ring in biologically active compounds to improve physicochemical properties, increase the fraction of sp3-hybridized carbon atoms (Fsp3), and enhance metabolic stability . This specific derivative features both a methoxy group and a ketone functionality, making it a versatile intermediate for further synthetic elaboration in drug discovery programs. Researchers can utilize this compound to develop novel ligands for excitatory amino acid receptors, as BCP-based amino acids have shown activity as modulators for metabotropic and NMDA glutamate receptors . The product is supplied with a minimum purity of 97% and is accompanied by full analytical data for verification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or animal consumption.

Properties

IUPAC Name

1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-3-8(4-7,5-7)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEVMEMXXQZHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone typically involves the use of [1.1.1]propellane as a key precursor. One common synthetic route includes the radical addition of methoxy and ethanone groups to the [1.1.1]propellane core. This process can be catalyzed by photoredox catalysts under mild conditions . Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone undergoes a variety of chemical reactions, including:

Scientific Research Applications

1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone exerts its effects is largely dependent on its ability to interact with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional framework that can mimic the geometry of benzene rings, allowing it to bind to various biological receptors and enzymes. This interaction can modulate the activity of these targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the BCP Core

1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone (CAS: 2055839-77-3)
  • Structure : Replaces methoxy with a hydroxyl group.
  • Properties :
    • Increased polarity and hydrogen-bonding capacity due to the -OH group, improving solubility in polar solvents.
    • Higher reactivity in oxidation or esterification reactions compared to the methoxy analog.
  • Applications: Potential for prodrug development or as a synthetic intermediate requiring hydrophilic modifications .
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone (CAS: 2306268-76-6)
  • Structure : Features a bromomethyl substituent.
  • Properties :
    • Molecular weight : 203.08 g/mol.
    • Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings).
    • Higher density and boiling point compared to the methoxy derivative due to bromine’s atomic mass .
  • Applications : Key intermediate in synthesizing BCP-based pharmaceuticals or agrochemicals.
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone (CAS: 115913-30-9)
  • Structure : Dual acetyl groups at the 1- and 3-positions.
  • Properties :
    • Melting point : 65.1–66.9 °C; Boiling point : 224.8 °C (predicted).
    • Enhanced rigidity and electronic conjugation, altering UV/Vis absorption.
    • Solubility : Slightly soluble in water (9.1 g/L at 25°C), lower than the methoxy analog due to increased hydrophobicity .
  • Applications : Cross-linking agent in polymer chemistry or ligand in coordination complexes.

Biological Activity

1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is a compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to mimic aromatic systems, such as benzene. This structural characteristic can influence its biological interactions and therapeutic potential.

The exact mechanism of action for this compound remains under investigation. However, compounds with similar bicyclic structures often interact with various biological targets through non-covalent interactions, potentially affecting signaling pathways or enzyme activities.

Biological Activities

Research has indicated several biological activities associated with bicyclo[1.1.1]pentane derivatives, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclo[1.1.1]pentane exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, although further research is needed to confirm these effects.

Case Studies

A selection of case studies highlights the biological activity of related compounds:

  • Antimicrobial Testing : A study evaluated the antibacterial effects of methanol extracts containing bicyclo[1.1.1]pentane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at certain concentrations (MIC values ranging from 62.5 to 78.12 µg/mL) .
  • Anticancer Activity : In vitro assays demonstrated that some bicyclo[1.1.1]pentane derivatives showed cytotoxic effects against HeLa and A549 cell lines, with IC50 values indicating effective antiproliferative activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is still being characterized. Compounds in this class typically exhibit enhanced metabolic stability due to their structural features, which may influence their bioavailability and therapeutic efficacy .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value (µg/mL)
AntibacterialE. coli62.5
S. aureus78.12
AnticancerHeLa226
A549242.52

Q & A

Q. Basic

  • Ventilation : Use fume hoods due to potential volatility of ethanone derivatives.
  • PPE : Gloves and goggles to prevent skin/eye contact, as recommended for structurally similar compounds (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the strain energy of bicyclo[1.1.1]pentane impact its reactivity?

Advanced
The high ring strain (~40 kcal/mol) drives unique reactivity, such as C–C bond activation under mild conditions. Strain-release strategies enable access to quaternary carbon centers, which are challenging to synthesize via traditional methods. Computational modeling (e.g., distortion/interaction analysis) quantifies strain contributions to transition states .

What are potential research applications of this compound?

Q. Advanced

  • Medicinal Chemistry : As a bioisostere for tert-butyl or aromatic groups to improve pharmacokinetic properties.
  • Materials Science : Incorporation into polymers for enhanced rigidity or thermal stability .
  • Catalysis : As a ligand precursor in Pd-catalyzed reactions due to its strained geometry .

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